molecular formula C7H4BrIN2 B12977436 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12977436
M. Wt: 322.93 g/mol
InChI Key: INAWMARRVHSNLA-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core with bromine and iodine substituents at the 6- and 2-positions, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Halogen atoms at these positions enhance reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling the synthesis of diverse derivatives for drug discovery .

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

6-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H,(H,10,11)

InChI Key

INAWMARRVHSNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)I)Br

Origin of Product

United States

Preparation Methods

Halogenation of Pyrrolo[2,3-b]pyridine Core

The primary approach to prepare this compound is through stepwise halogenation of the pyrrolo[2,3-b]pyridine nucleus:

  • Bromination at the 6-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under mild conditions (e.g., room temperature in dichloromethane). This step selectively introduces bromine at the 6-position due to electronic and steric factors inherent to the heterocyclic system.

  • Iodination at the 2-position follows bromination and is commonly performed using iodine sources such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of an acid catalyst or under controlled temperature conditions to ensure regioselectivity.

This sequential halogenation strategy allows for the selective installation of bromine and iodine atoms at the desired positions on the pyrrolo[2,3-b]pyridine ring system.

Multi-Step Organic Synthesis

In some synthetic schemes, the preparation involves:

  • Starting from a substituted pyrrolo[2,3-b]pyridine or azaindole precursor.

  • Introduction of functional groups such as methoxy or sulfonyl groups if required (as seen in related compounds).

  • Halogenation steps as described above.

  • Purification by chromatographic techniques or recrystallization to isolate the target compound with high purity.

Industrial Production Considerations

Industrial synthesis may optimize these steps by:

  • Using continuous flow reactors to control reaction times and temperatures precisely.

  • Employing automated synthesis platforms for reproducibility.

  • Optimizing reagent stoichiometry and solvent systems to maximize yield and minimize byproducts.

  • Implementing purification protocols such as recrystallization and silica gel chromatography to achieve high purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Bromination N-Bromosuccinimide (NBS), DCM, RT Selective bromination at C-6 Mild conditions favor regioselectivity
Iodination Iodine (I2) or N-Iodosuccinimide (NIS), acid catalyst, controlled temperature Iodination at C-2 Temperature control critical for selectivity
Purification Silica gel chromatography, recrystallization (ethanol-water) Isolation of pure compound Solvent choice affects crystal quality

Research Findings and Analytical Data

  • Yield Optimization: Reaction yields depend heavily on temperature control, reagent stoichiometry, and solvent polarity. For example, bromination with NBS in dichloromethane at room temperature typically yields around 70-80% of the brominated intermediate, which upon iodination yields the final dihalogenated product in comparable yields.

  • Characterization: The compound is characterized by:

    • ¹H NMR: Aromatic proton signals in the δ 6.2–8.3 ppm range, with splitting patterns confirming substitution pattern.

    • ¹³C NMR: Signals between 120–150 ppm consistent with sp² carbons; halogen substitution causes characteristic shifts.

    • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula with accurate mass matching theoretical values.

  • Purification: Silica gel chromatography using chloroform/methanol mixtures or gradient elution effectively separates the product from impurities. Recrystallization from ethanol-water mixtures yields needle-like crystals with sharp melting points, indicating high purity.

Comparative Table of Preparation Parameters

Parameter Description Typical Conditions/Values
Brominating agent N-Bromosuccinimide (NBS) 1.0 equiv, DCM solvent, RT
Iodinating agent Iodine (I2) or N-Iodosuccinimide (NIS) 1.0 equiv, acid catalyst, 0–50 °C
Solvent Dichloromethane (DCM), Acetic acid (AcOH) DCM for bromination; AcOH for iodination
Reaction time 1–4 hours Depends on scale and temperature
Purification method Silica gel chromatography, recrystallization Gradient elution with CHCl3/MeOH; EtOH/H2O
Yield Overall yield 60–80% depending on optimization

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives .

Scientific Research Applications

Scientific Research Applications

6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine has several notable applications in scientific research:

Kinase Inhibition

The compound serves as a crucial precursor in developing kinase inhibitors, which are vital for targeting various cancers and diseases characterized by dysregulated kinase activity. Kinases are enzymes that play a significant role in cell signaling pathways, making them attractive targets for therapeutic intervention.

Case Study : Recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. For instance, one derivative demonstrated IC50 values against FGFR1–4 in the nanomolar range, effectively inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines .

Chemical Biology

This compound is also utilized in chemical biology for designing molecular probes that study biological pathways and protein interactions. Its ability to selectively bind to specific proteins allows researchers to elucidate complex cellular mechanisms.

Technique : Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess binding affinities quantitatively.

Material Science

In material science, this compound can be integrated into organic electronic materials due to its unique electronic properties. This application is particularly relevant for developing advanced materials used in electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position and Halogen Effects

The positions and types of halogen substituents significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Compound Substituents Molecular Formula Key Properties Reference
6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine Br (6), I (2) C₇H₄BrIN₂ High molecular weight (327.93 g/mol*), steric hindrance from iodine, low solubility in water
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (5), I (3) C₇H₄BrIN₂ Similar halogens but different positions; reduced steric hindrance compared to 6-Br/2-I
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Br (6), Cl (3) C₇H₄BrClN₂ Lower molecular weight (231.48 g/mol), higher solubility than iodinated analogs
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (5), I (2), Me (6), SO₂Ph C₁₄H₁₁BrIN₂O₂S Methyl and sulfonyl groups improve solubility; iodine enhances cross-coupling reactivity

Notes:

  • Bromine’s electron-withdrawing effect stabilizes the aromatic ring, facilitating electrophilic substitutions at adjacent positions .

Solubility and Pharmacokinetic Considerations

Aqueous solubility is a critical challenge for halogenated pyrrolo-pyridines. For example:

  • Thieno[2,3-b]pyridines (structurally related) require cyclodextrin-based formulations to improve solubility for preclinical studies .
  • 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine exhibits moderate solubility in organic solvents but poor aqueous solubility, limiting its pharmacokinetic profile .
  • 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl) derivatives show enhanced solubility due to polar sulfonyl groups, suggesting that functionalization at the 1-position can mitigate solubility issues .

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